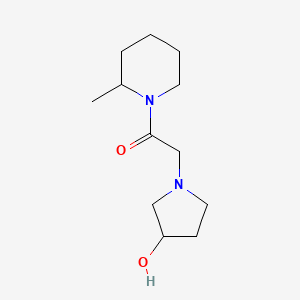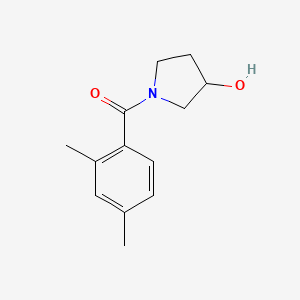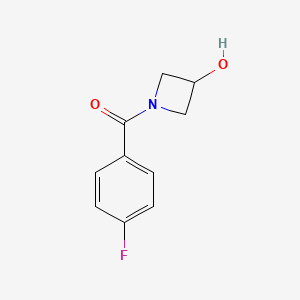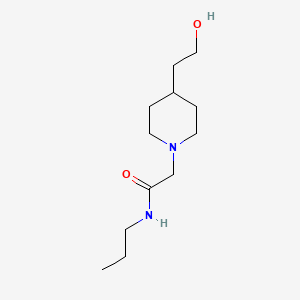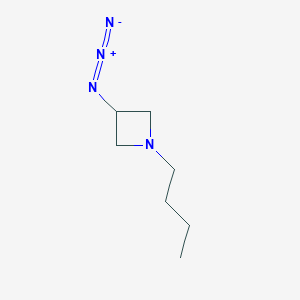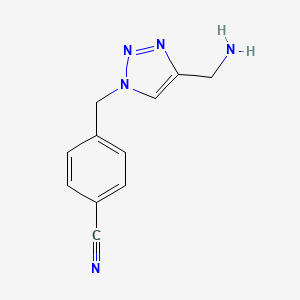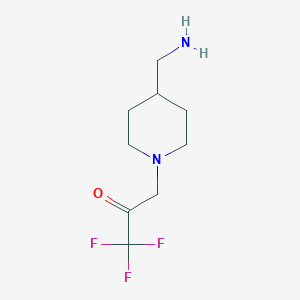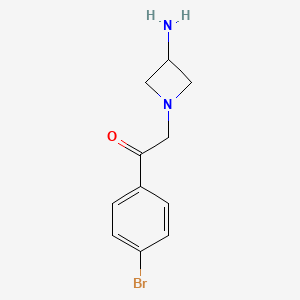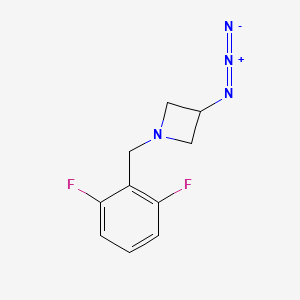![molecular formula C11H13ClFNO B1489007 1-[(2-氯-4-氟苯基)甲基]吡咯烷-3-醇 CAS No. 1341662-20-1](/img/structure/B1489007.png)
1-[(2-氯-4-氟苯基)甲基]吡咯烷-3-醇
描述
“1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol” is an organic compound that has been studied in the field of medicinal chemistry . It is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron moiety from these esters, is a key step in the synthesis . This process can be catalyzed by various transition metals .Molecular Structure Analysis
The molecular structure of “1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis
The chemical reactions involving “1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol” and similar compounds often involve the use of metal-catalyzed procedures . These reactions can lead to the formation of key structural motifs included in antidepressant drugs .科学研究应用
药物化学:药物设计与合成
1-[(2-氯-4-氟苯基)甲基]吡咯烷-3-醇中存在的吡咯烷环是许多生物活性化合物中的常见特征。已知其存在有助于分子的立体化学,这在药物设计中至关重要。 该化合物可以通过利用其苄基位置进行亲核取代反应来合成新型治疗剂 。此外,由于氟原子的电负性和尺寸小,它可能是增强药物结合亲和力和选择性的关键因素。
有机合成:苄基官能化
在有机合成中,该化合物的苄基位置为官能化提供了一个战略点。 它可以发生自由基反应或亲核取代反应,引入各种官能团,这可以导致复杂有机分子的合成 。这在合成新材料或修饰现有化合物以改善性能方面特别有用。
药理学:立体选择性生物相互作用
吡咯烷环的立体异构性允许探索对映选择性生物相互作用。 该化合物的不同立体异构体可以被合成和测试其生物活性,这对于理解新型候选药物的药代动力学和药效学至关重要 .
未来方向
The future directions in the study of “1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol” and similar compounds involve the development of early warning systems and the identification of new compounds to prevent their widespread use . Additionally, the design of new pyrrolidine compounds with different biological profiles is a promising area of research .
作用机制
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
It is known that the pyrrolidine ring and its derivatives have a significant influence on the biological activity of compounds .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to have diverse biological activities .
生化分析
Biochemical Properties
1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in crucial physiological processes such as respiration and acid-base balance . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of 1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of acetylcholinesterase, an enzyme critical for nerve function . This interaction can lead to changes in cell signaling and neurotransmission, impacting overall cell function.
Molecular Mechanism
At the molecular level, 1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, its interaction with carbonic anhydrase involves binding to the enzyme’s active site, inhibiting its activity . This inhibition can lead to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in vitro or in vivo can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular damage . Threshold effects are often observed, where a specific dosage level must be reached to elicit a significant biological response.
Metabolic Pathways
1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, which play a crucial role in the detoxification and elimination of xenobiotics . These interactions can affect metabolic flux and the levels of various metabolites in the body.
Transport and Distribution
The transport and distribution of 1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported across cell membranes by specific transporters, affecting its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c12-11-5-9(13)2-1-8(11)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMSUHWUDLKMMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1488925.png)
